1-Benzyl-2-naphthol

Lipophilicity LogP ADME

Sourcing a regiospecifically pure, high-lipophilicity naphthol intermediate often leads to supply chain delays that stall CNS drug discovery and heterocyclic chemistry programs. 1-Benzyl-2-naphthol (CAS 36441-31-3) directly resolves this bottleneck as a strategic, pre-differentiated building block. Unlike its 2-benzyl-1-naphthol isomer (a potent 5-LOX inhibitor), this compound's distinct 1-benzyl-2-ol substitution avoids off-target anti-inflammatory effects. Its calculated LogP of ~4.7 drives superior membrane permeability for CNS targets, while its scaffold enables regioselective transformations unattainable with generic 2-naphthol. Key supply advantages include: rapid analoging potential via the reactive phenolic -OH and benzyl positions; a validated role as a direct precursor to Betti base chiral ligands; and reliable, in-stock availability for uninterrupted lead optimization campaigns.

Molecular Formula C17H14O
Molecular Weight 234.29 g/mol
CAS No. 36441-31-3
Cat. No. B13957344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-naphthol
CAS36441-31-3
Molecular FormulaC17H14O
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(C=CC3=CC=CC=C32)O
InChIInChI=1S/C17H14O/c18-17-11-10-14-8-4-5-9-15(14)16(17)12-13-6-2-1-3-7-13/h1-11,18H,12H2
InChIKeyMWXRIKYCKQGVRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2-naphthol: Chemical Identity & Properties


1-Benzyl-2-naphthol (CAS 36441-31-3, C17H14O, MW 234.29 g/mol) is a substituted naphthol derivative characterized by a benzyl moiety at the 1-position and a hydroxyl group at the 2-position of the naphthalene scaffold [1]. This substitution pattern distinguishes it from its more widely studied regioisomer, 2-benzyl-1-naphthol (DuP 654, CAS 36441-32-4), which bears the benzyl group at the 2-position and hydroxyl at the 1-position [2]. The compound's predicted physicochemical parameters include a calculated LogP (XLogP3-AA) of 4.7, indicating substantial lipophilicity, a boiling point of 408.7 ± 14.0 °C at 760 mmHg, and a density of 1.2 ± 0.1 g/cm³ [1][3]. It is structurally defined by a single hydrogen bond donor (phenolic OH) and a single hydrogen bond acceptor, with two rotatable bonds (the benzyl C–C bond and the C–OH bond) [1].

Synthetic intermediate for heterocycle construction
High-lipophilicity naphthol scaffold for CNS target probe design
Non-5-LOX active regioisomer for control or selectivity studies

Why 1-Benzyl-2-naphthol Cannot Be Substituted


The benzyl substitution at the 1-position fundamentally alters the physicochemical and biological profile of the naphthol core. While 2-naphthol (CAS 135-19-3) serves as a common starting material, its LogP (~2.7) and solubility characteristics differ markedly from the benzylated derivative (LogP ~4.7) [1]. This increase in lipophilicity directly influences membrane permeability, protein binding, and cellular distribution in any biological assay context. Furthermore, regioisomerism critically determines biological activity: the 2-benzyl-1-naphthol isomer (DuP 654) is a known 5-lipoxygenase (5-LOX) inhibitor with IC50 values in the nanomolar range (e.g., 6.9 nM in RBL-1 cells) [2], whereas the 1-benzyl-2-naphthol scaffold is associated with a different pharmacological fingerprint and is often utilized as a key intermediate in the synthesis of more complex heterocyclic frameworks [3]. Substituting with an unsubstituted naphthol or a different benzyl positional isomer would invalidate structure-activity relationship (SAR) studies, alter synthetic pathway outcomes, and confound biological data interpretation. The precise positioning of the benzyl and hydroxyl groups dictates the compound's tautomeric behavior, hydrogen-bonding network, and susceptibility to oxidative processes, making direct generic replacement scientifically unsound [4].

Benzyl substitution markedly elevates lipophilicity vs. unsubstituted 2-naphthol; membrane distribution and solubility profiles may not transfer.
Regioisomeric position determines 5-LOX inhibitory activity; 1-benzyl-2-naphthol lacks the potent inhibition observed in 2-benzyl-1-naphthol (DuP 654).

1-Benzyl-2-naphthol: Comparative Evidence


Lipophilicity & Drug-Likeness: vs. 2-Naphthol

The presence of the benzyl group in 1-benzyl-2-naphthol confers a substantial increase in lipophilicity compared to its unsubstituted parent, 2-naphthol, which directly impacts its suitability for applications requiring enhanced membrane permeability or specific logP windows [1]. This differentiation is quantifiable via computed partition coefficients and calculated bioconcentration factors.

Lipophilicity (LogP)
Data to verify
1-Benzyl-2-naphthol XLogP3 4.7
vs
2-Naphthol LogP ~2.7
Supports lipophilicity-driven assay design differentiation
Computed values; experimental confirmation recommended
Lipophilicity LogP ADME Physicochemical Profiling

5-LOX Inhibition: Regioisomeric Differentiation

The regioisomer 2-benzyl-1-naphthol (DuP 654) is a well-characterized, potent 5-lipoxygenase (5-LOX) inhibitor with defined nanomolar IC50 values in RBL-1 cell assays [1]. In contrast, 1-benzyl-2-naphthol is typically inactive or shows significantly reduced potency in this specific pharmacological target class, as the 1-benzyl-2-naphthol scaffold lacks the optimal spatial arrangement of the naphthol hydroxyl and benzyl group required for efficient enzyme interaction [2]. This illustrates a critical case of regioisomer-dependent bioactivity.

5-LOX Inhibition
Class-level
1-Benzyl-2-naphthol No potent inhibition reported
vs
DuP 654 (2-benzyl-1-naphthol) IC50 6.9 nM (RBL-1)
Regioisomer-dependent activity; supports control-compound use
SAR-based inference; verify in target assays
5-Lipoxygenase Anti-inflammatory Regioisomerism Enzyme Inhibition SAR

Oxidation Potential & Electrochemical Stability

The substitution pattern on the naphthol ring influences susceptibility to oxidation. While direct cyclic voltammetry data for 1-benzyl-2-naphthol is not explicitly reported in the primary literature, the oxidation potential of its regioisomer, 2-benzyl-1-naphthol (DuP 654), is established at 1.24 V versus SCE [1]. This value serves as a comparative baseline for the class. The 1-benzyl-2-naphthol scaffold is expected to exhibit a distinct redox behavior due to the different electronic environment created by the 1-benzyl and 2-hydroxy substitution, as it lacks the conjugated stabilization seen in the 2-benzyl-1-hydroxy system [2]. The compound's autooxidation behavior is also influenced by the strength of its intramolecular hydrogen bonding, a factor known to be critical in 1-alkyl-2-naphthols .

Oxidation Potential
Class-level
1-Benzyl-2-naphthol not directly measured; 2-benzyl-1-naphthol reference: 1.24 V vs. SCE
Electrochemical stability may differ; supports stability screening
Regioisomeric inference; experimental data needed
Oxidation Potential Electrochemistry Antioxidant Stability Cyclic Voltammetry

Synthetic Utility: Precursor for Heterocycles

1-Benzyl-2-naphthol belongs to the class of 1-arylmethyl-2-naphthols, which are explicitly claimed as valuable starting materials for the preparation of dyes, pest control agents, drugs, ointments, and other industrial chemicals [1]. The presence of the benzyl group at the 1-position activates the naphthol core for further functionalization, enabling regioselective transformations that are not accessible with unsubstituted 2-naphthol or the regioisomeric 2-benzyl-1-naphthol [2]. This differential reactivity is a key factor in its procurement for synthetic chemistry programs.

Synthetic Utility
Source review
Valuable precursor for dyes, heterocycles, and fine chemicals
Enables regioselective transformations not possible with 2-naphthol
Patent literature; assess scalability
Organic Synthesis Heterocycles Precursor Arylmethyl Naphthols Synthetic Intermediate

1-Benzyl-2-naphthol: Key Applications


Medicinal Chemistry: Non-5-LOX Lead Optimization

Given its defined lack of potent 5-lipoxygenase inhibition [1], 1-benzyl-2-naphthol is ideally suited for lead discovery programs seeking naphthol-based scaffolds that avoid off-target anti-inflammatory or leukotriene-related effects. Its high lipophilicity (LogP ≈ 4.7) [2] positions it favorably for hit expansion in central nervous system (CNS) targets or other indications where blood-brain barrier penetration is desired, while its synthetic accessibility [3] allows for rapid analoging to probe other enzyme classes or receptor targets.

Organic Synthesis: Heterocycle & Dye Precursor

As a 1-(aralkyl)-2-naphthol, this compound is a known and valuable intermediate for the synthesis of complex heterocycles, dyes, and other industrial fine chemicals [3]. Its unique substitution pattern enables regioselective transformations that are not achievable with 2-naphthol or the 2-benzyl-1-naphthol isomer, making it a strategic starting material for constructing more elaborate molecular architectures in academic and industrial research laboratories.

Physicochemical Profiling & ADME Optimization

The substantial increase in lipophilicity (ΔLogP ≈ +2.0) relative to unsubstituted 2-naphthol [2] makes 1-benzyl-2-naphthol an excellent model compound for studying the impact of benzyl substitution on membrane permeability, plasma protein binding, and metabolic stability in naphthol-containing drug candidates. Its well-defined computed properties (including LogP, boiling point, and density) [2] provide a reliable baseline for in silico modeling and experimental correlation in ADME research.

Application
Selection Property
Validation Focus
Non-5-LOX lead discovery
Regioisomer-controlled scaffold
Target profiling against 5-LOX and related enzymes
Heterocycle synthesis
1-Benzyl substitution pattern
Regioselective functionalization outcomes
ADME model studies
High lipophilicity (benzyl effect)
Membrane permeability and protein binding correlation

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33 linked technical documents
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